(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid
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Overview
Description
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C7H11BO3 and a molecular weight of 153.97 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a boronic acid group, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropanecarbonyl chloride with cyclopropylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted cyclopropyl derivatives, depending on the coupling partner.
Scientific Research Applications
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in proteins, making it a valuable tool in enzyme inhibition studies . The compound can also participate in various chemical pathways, depending on the specific reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Cyclopropanecarbonyl chloride
Uniqueness
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid is unique due to the presence of both a cyclopropane ring and a boronic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wide range of reactions and makes it a valuable reagent in various fields of research .
Properties
Molecular Formula |
C7H11BO3 |
---|---|
Molecular Weight |
153.97 g/mol |
IUPAC Name |
[2-(cyclopropanecarbonyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C7H11BO3/c9-7(4-1-2-4)5-3-6(5)8(10)11/h4-6,10-11H,1-3H2 |
InChI Key |
XDMSFEXTRPDUIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1C(=O)C2CC2)(O)O |
Origin of Product |
United States |
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